molecular formula C17H14BrN3O3 B2432590 (Z)-5-bromo-N'-(1-ethyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide CAS No. 613219-78-6

(Z)-5-bromo-N'-(1-ethyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide

Cat. No.: B2432590
CAS No.: 613219-78-6
M. Wt: 388.221
InChI Key: DMFKYVQLUXGTFM-CYVLTUHYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-5-bromo-N’-(1-ethyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide is a complex organic compound that features a brominated indoline moiety

Scientific Research Applications

(Z)-5-bromo-N’-(1-ethyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: It can be used in the development of new materials with specific properties.

Preparation Methods

The synthesis of (Z)-5-bromo-N’-(1-ethyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide typically involves the reaction of isatin derivatives with hydrazides under specific conditions. The reaction is often catalyzed by acids such as hydrochloric acid or perchloric acid to facilitate the formation of the desired product. The reaction conditions usually include refluxing the reactants in a suitable solvent like ethanol or methanol for several hours to ensure complete conversion.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and the reagents used.

Comparison with Similar Compounds

  • 5-bromo-2-hydroxybenzohydrazide
  • N’-(1-ethyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide
  • 5-bromo-N’-(1-ethyl-2-oxoindolin-3-ylidene)-benzohydrazide

Properties

IUPAC Name

5-bromo-N-(1-ethyl-2-hydroxyindol-3-yl)imino-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O3/c1-2-21-13-6-4-3-5-11(13)15(17(21)24)19-20-16(23)12-9-10(18)7-8-14(12)22/h3-9,22,24H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFUDRKGYBEFLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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